molecular formula C17H25N3O4S B10884167 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10884167
M. Wt: 367.5 g/mol
InChI Key: JYTRNMDZQMRGJH-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a 2-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Methylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 3-methylcyclohexyl halide in the presence of a strong base such as sodium hydride.

    Sulfonylation with 2-Nitrophenylsulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 2-nitrophenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles, such as alkyl halides, under basic conditions.

Major Products

    Reduction of Nitro Group: 1-(3-Methylcyclohexyl)-4-[(2-aminophenyl)sulfonyl]piperazine.

    Reduction of Sulfonyl Group: 1-(3-Methylcyclohexyl)-4-[(2-mercaptophenyl)sulfonyl]piperazine.

Scientific Research Applications

1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be utilized in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The piperazine ring provides structural rigidity and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylcyclohexyl)-4-[(2-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(3-Methylcyclohexyl)-4-[(2-mercaptophenyl)sulfonyl]piperazine: Similar structure but with a thiol group instead of a sulfonyl group.

Uniqueness

1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both a nitrophenylsulfonyl group and a 3-methylcyclohexyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H25N3O4S/c1-14-5-4-6-15(13-14)18-9-11-19(12-10-18)25(23,24)17-8-3-2-7-16(17)20(21)22/h2-3,7-8,14-15H,4-6,9-13H2,1H3

InChI Key

JYTRNMDZQMRGJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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